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Cat. No.: B558010

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and
applications of Fmoc-L-Leucine->N (Fmoc-Leu-OH-13N) in isotopic labeling. This valuable tool
is integral to a range of sophisticated analytical techniques, including quantitative proteomics,
structural biology via Nuclear Magnetic Resonance (NMR) spectroscopy, and detailed
metabolic studies. This guide offers detailed experimental protocols, quantitative data
summaries, and visual workflows to facilitate its effective use in research and development.

Core Concepts of Isotopic Labeling with Fmoc-Leu-
OH-*>N

Fmoc-Leu-OH-*>N is an L-leucine amino acid where the nitrogen atom in the alpha-amino
group is the stable isotope >N instead of the naturally more abundant 1*N. The 9-
fluorenylmethyloxycarbonyl (Fmoc) group protects this amino group, making it a key building
block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The incorporation of 13N provides a distinct mass shift of +1 Dalton for each labeled leucine
residue in a peptide. This mass difference is the foundation for its application in mass
spectrometry-based quantification and for specific detection in NMR spectroscopy.
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Data Presentation: Properties and Quantitative
Parameters

The successful application of Fmoc-Leu-OH-*>N relies on its high purity and well-defined
characteristics. The following tables summarize key quantitative data for commercially available
Fmoc-Leu-OH->N and its application in peptide synthesis.

Table 1: Physicochemical Properties of Fmoc-Leu-OH-°N

Property Value Reference

Chemical Formula C21H231°NO4 --INVALID-LINK--
Molecular Weight 354.41 g/mol --INVALID-LINK--
Appearance White to off-white solid --INVALID-LINK--
Melting Point 152-156 °C --INVALID-LINK--
Isotopic Purity =98 atom % 1°N --INVALID-LINK--
Chemical Purity >98% (CP) --INVALID-LINK--

Table 2: Quantitative Parameters in 1°*N-Labeling Experiments

Parameter Typical Value/lRange Application Context

Metabolic labeling in cell

15N Incorporation Efficiency 93-99%
culture.[1]
) Mass Spectrometry. --
Mass Shift per 15N Label +1.00335 Da
INVALID-LINK--
) ] 0.3-0.5 mM (for proteins >20
Protein Concentration for NMR KDa) NMR Spectroscopy.[2]
a
Peptide Concentration for
2-5 mM NMR Spectroscopy.[2]
NMR
15N Enrichment for Protein In vitro protein synthesis
: N 30-50% .
Synthesis Quantification studies.[3]
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Experimental Protocols

Detailed methodologies for the key applications of Fmoc-Leu-OH->N are provided below.

These protocols are intended as a guide and may require optimization based on the specific

peptide sequence and experimental goals.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Leu-
OH-*>*N

This protocol outlines the manual synthesis of a *>N-leucine-containing peptide on a Rink

Amide resin for a C-terminally amidated peptide.

Materials:

Rink Amide resin

Fmoc-protected amino acids (including Fmoc-Leu-OH-1N)
N,N-Dimethylformamide (DMF)

20% (v/v) Piperidine in DMF

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-
b]pyridinium 3-oxid hexafluorophosphate)

N,N-Diisopropylethylamine (DIPEA)
Dichloromethane (DCM)

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane
(TIS))

Cold diethyl ether

Procedure:
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e Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction
vessel.[4]

e Fmoc Deprotection:

Drain the DMF.

o

[¢]

Add 20% piperidine in DMF to the resin and agitate for 5-10 minutes.

o

Drain the solution and repeat the piperidine treatment for another 10 minutes.[4]

[e]

Wash the resin thoroughly with DMF (5 times).[4]
e Amino Acid Coupling (for Fmoc-Leu-OH-1>N or other amino acids):

o In a separate vial, dissolve the Fmoc-amino acid (4 equivalents) and a coupling reagent
like HATU (3.8 equivalents) in DMF.[4]

o Add DIPEA (8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.[4]
o Add the activated amino acid solution to the deprotected resin.
o Agitate for 1-2 hours at room temperature.[5]

o Monitor the reaction completion using a Kaiser test (a negative result indicates complete
coupling).

o Wash the resin with DMF (5 times).[4]

o Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide
sequence.

o Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as
described in step 2.

o Cleavage and Deprotection:

o Wash the resin with DCM and dry it under vacuum.[4]
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[e]

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[5]

o

Filter the resin and collect the filtrate containing the cleaved peptide.

[¢]

Precipitate the peptide by adding the filtrate to cold diethyl ether.[4]

[¢]

Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Mass Spectrometry Analysis of *>N Incorporation

This protocol describes a general workflow for determining the incorporation efficiency of °N-
leucine in a synthesized peptide or protein.

Materials:

15N-labeled peptide/protein sample

Protease (e.g., Trypsin)

Appropriate digestion buffer

MALDI matrix (e.g., a-cyano-4-hydroxycinnamic acid) or LC-MS compatible solvents

MALDI-TOF/TOF or LC-MS/MS instrument
Procedure:
» Proteolytic Digestion (for proteins):
o Denature the protein sample.
o Digest the protein with trypsin overnight at 37°C to generate peptides.
o Sample Preparation for Mass Spectrometry:

o For MALDI-TOF/TOF: Co-crystallize the peptide digest with a suitable matrix on a MALDI
plate.
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o For LC-MS/MS: Reconstitute the peptide digest in an appropriate solvent for liquid
chromatography.

o Data Acquisition:

o Acquire mass spectra of the peptide mixture. For LC-MS/MS, perform data-dependent
acquisition to obtain MS/MS spectra for peptide identification.

o Data Analysis:
o lIdentify the peptides using a database search algorithm (e.g., Mascot, Sequest).
o Determine the isotopic distribution of the leucine-containing peptides.

o Calculate the >N incorporation efficiency by comparing the experimental isotopic pattern
with the theoretical patterns for different levels of 1>N enrichment. Software such as DEX
or Protein Prospector can be used for this analysis.[6][7] The percentage of incorporation
is a critical measure to assess the quality of the labeled standard.[4]

NMR Sample Preparation for *>N-Labeled Proteins

This protocol provides guidelines for preparing a *>N-labeled protein sample for NMR
spectroscopy, for example, for a t*H-1>N HSQC experiment.

Materials:

 Purified *N-labeled protein

 NMR buffer (e.g., phosphate buffer, pH 6.0-7.0)
o Deuterium oxide (D20)

Procedure:

» Buffer Exchange: Exchange the protein into the final NMR buffer. The buffer should have low
ionic strength to optimize spectral quality.
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» Concentration: Concentrate the protein to the desired level, typically 0.3-0.5 mM for proteins.

[2]
o Addition of D20: Add D20 to the sample to a final concentration of 5-10% for the NMR lock.
o Sample Transfer: Transfer the final sample to a high-quality NMR tube.

 NMR Data Acquisition: Acquire NMR spectra, such as a *H-1>N HSQC, to observe the
signals from the °N-labeled amide groups. The use of >N labeling helps to reduce spectral
overlap in larger proteins.[2]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental
workflows.
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Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a °N-labeled peptide.
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Caption: Workflow for Mass Spectrometry analysis of >N incorporation.
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Caption: Workflow for *°N-labeled protein sample preparation for NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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